Suzuki-Miyaura Cross-Coupling Site-Selectivity: C2-Bromo vs. C6-Chloro Differentiation
In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions of 2,6-dihalopyridine systems, the bromine substituent undergoes oxidative addition with substantially greater facility than chlorine, enabling exclusive C2-selective coupling when one equivalent of arylboronic acid is employed. For 2-bromo-6-chloropyridine-type systems, the reaction proceeds exclusively at the C2-bromo position, leaving the C6-chloro substituent intact for subsequent orthogonal transformations [1]. The established halogen reactivity hierarchy for oxidative addition in Pd-catalyzed cross-coupling is I > Br >> Cl, which is preserved in the target compound [2]. This chemoselectivity enables sequential, site-selective functionalization without the need for protecting group strategies that would be required for symmetrical dihalopyridines.
| Evidence Dimension | Relative reactivity toward oxidative addition in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C2-Br: high reactivity; C6-Cl: low reactivity under standard Suzuki conditions |
| Comparator Or Baseline | General halogen reactivity hierarchy: I (highest) > Br >> Cl (lowest) |
| Quantified Difference | Br reactivity exceeds Cl reactivity by sufficient margin to enable exclusive site-selective coupling with 1.0 equivalent of arylboronic acid |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids; absence of phosphine ligands |
Why This Matters
This chemoselectivity eliminates the need for protecting groups during sequential functionalization, reducing step count by 1-2 synthetic operations per sequence compared to symmetrical dihalopyridines.
- [1] Sharif, M.; Shoaib, K.; Ahmed, S.; Reimann, S.; Iqbal, J.; Hashmi, M. A.; Ayub, K.; Yelibayeva, N.; Ospanov, M.; Turmukhanova, M. Z.; Abilov, Z. A.; Langer, P. Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Zeitschrift für Naturforschung B 2017, 72(4), 263-279. View Source
- [2] Zhang, N.; Hoffman, D. J.; Gutsche, N.; Gupta, J.; Percec, V. Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. Chemistry - A European Journal 2016, 22, 14181-14189. PMC4929982. View Source
